N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a multifunctional organic compound characterized by a 2,3-dihydro-1,4-benzodioxine carboxamide core linked to a substituted ethyl group. The ethyl moiety is functionalized with a hydroxy group, a furan-2-yl ring, and a thiophen-3-yl heterocycle. The compound’s hybrid architecture combines aromatic and heterocyclic systems, making it a candidate for exploration in medicinal chemistry, particularly in targeting receptors or enzymes responsive to such motifs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-18(16-10-24-14-4-1-2-5-15(14)25-16)20-12-19(22,13-7-9-26-11-13)17-6-3-8-23-17/h1-9,11,16,22H,10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPBHSMPDCPRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with a benzodioxine derivative. Key steps include:
Formation of the Furan Intermediate: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Formation of the Thiophene Intermediate: This involves the use of sulfur-containing reagents to introduce the thiophene ring.
Coupling Reaction: The furan and thiophene intermediates are coupled with a benzodioxine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The final step involves the amidation of the coupled product to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of epoxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s aromatic rings and heteroatoms make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of furan and thiophene-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of furan and thiophene rings suggests potential interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of a benzodioxine core with furan, thiophene, and hydroxy-ethyl substituents. Below is a detailed comparison with analogous compounds identified in recent literature and databases:
Dihydropyridine Derivatives ()
Compounds such as AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) and AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) share the following similarities with the target compound:
- Furan-2-yl substituents : Critical for π-π stacking and interactions with hydrophobic pockets.
- Thioether linkages : Present in AZ331/AZ257 vs. the hydroxy group in the target compound, altering solubility and metabolic stability.
- Carboxamide groups : Common pharmacophore for hydrogen bonding.
Key Differences :
- Core structure: The target compound’s benzodioxine core vs. dihydropyridine in AZ331/AZ255. Dihydropyridines are known for calcium channel modulation, whereas benzodioxine derivatives often exhibit CNS activity .
- Substituent positions : The hydroxy group in the target compound may enhance polarity compared to the thioether groups in AZ331/AZ256.
Benzodioxine-Based Analogues ()
The compound 2-(2-chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (EN300-265813) shares the 2,3-dihydro-1,4-benzodioxine moiety with the target compound.
- Benzodioxine core : Both compounds utilize this scaffold, which is associated with metabolic stability and membrane permeability.
- Carboxamide vs.
Furan-3-carboxamide Derivatives ()
Compounds such as 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) feature:
- Furan rings : The target compound’s furan-2-yl vs. furan-3-yl in 97d. Positional isomerism could influence steric interactions and binding affinity.
Apremilast Analogues ()
Apremilast (a 1,3-dioxo-isoindoline derivative) shares a carboxamide group and aromatic systems with the target compound.
- Dihydro-isoindoline vs. benzodioxine : Apremilast’s isoindoline core is conformationally rigid, whereas the benzodioxine ring in the target compound may offer greater flexibility.
- Pharmacological implications : Apremilast is used for inflammatory diseases, hinting that the target compound’s benzodioxine-furan-thiophene system could be explored for similar applications .
Structural and Functional Data Table
Biological Activity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS Number: 2097899-15-3) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 371.4 g/mol. Its structure incorporates a furan ring, a thiophene moiety, and a benzodioxine framework, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 2097899-15-3 |
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it can inhibit specific isoenzymes of carbonic anhydrase, which are crucial in regulating bicarbonate levels in various physiological processes. This inhibition is particularly relevant in therapeutic contexts such as glaucoma treatment.
- Antioxidant Properties : The presence of furan and thiophene rings suggests potential antioxidant activity, which could mitigate oxidative stress in cells and tissues.
- Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, indicating potential use as an anticancer agent.
Biological Activity Studies
Several studies have focused on the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. evaluated the compound's effects on cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The results indicated a significant reduction in cell viability with IC50 values ranging from 1.18 to 4.18 µM, suggesting strong anticancer potential compared to standard treatments like staurosporine .
Case Study 2: Enzyme Inhibition
The compound was tested for its inhibitory effects on carbonic anhydrase isoenzymes. It demonstrated effective inhibition with IC50 values indicating substantial activity against these enzymes, which play vital roles in physiological processes such as respiration and acid-base balance.
Summary of Biological Activities
| Activity Type | Target/Effect | IC50 Value (µM) |
|---|---|---|
| Anticancer | HEPG2 | 1.18 |
| Anticancer | MCF7 | 4.18 |
| Carbonic Anhydrase Inhibition | Isoenzyme Activity | Various |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
- Optimize stoichiometry to minimize byproducts (e.g., unreacted carboxylic acid or amine intermediates).
How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Spectroscopic Analysis :
- 1H/13C NMR : Use DMSO-d6 or CDCl3 to resolve protons adjacent to hydroxyl (-OH, δ 5.2–5.8 ppm), amide (-CONH-, δ 7.8–8.2 ppm), and heterocyclic aromatic systems (furan: δ 6.3–7.1 ppm; thiophen: δ 7.2–7.5 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .
Q. Crystallographic Analysis :
- X-ray diffraction : Employ SHELXL for refinement (monoclinic space group P2₁/c, Z = 4). Resolve disorder in thiophen/furan rings using restraints .
- Visualization : Use Mercury software for ellipsoid plots and Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds between amide and hydroxyl groups) .
What strategies are recommended for resolving contradictions in reported biological activities of structurally similar compounds?
Advanced Research Question
Contradictions often arise from differences in assay conditions or structural analogs. Mitigate via:
Standardized Assays :
- Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂ for cell-based assays) .
- Use positive controls (e.g., kinase inhibitors for enzyme inhibition assays) .
Structural Validation :
- Confirm compound purity (>95% by HPLC) and stereochemistry (CD spectroscopy or X-ray) to rule out enantiomer-specific effects .
Computational Docking :
- Compare binding poses of analogs in target proteins (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Adjust for solvation and entropy effects .
Example : If analog A shows anti-inflammatory activity but analog B does not, assess their binding affinities to COX-2 using surface plasmon resonance (SPR) .
How can in silico modeling be integrated into the design of derivatives with improved target specificity?
Advanced Research Question
Pharmacophore Modeling :
- Define essential features (e.g., hydrogen bond donors at furan-2-yl and hydrophobic regions near thiophen-3-yl) using Schrödinger’s Phase .
QSAR Studies :
- Train models on IC50 data from analogs. Key descriptors include logP (2.5–3.5), polar surface area (80–100 Ų), and topological polar surface area (TPSA) .
ADMET Prediction :
- Use SwissADME to optimize bioavailability (Lipinski’s violations ≤1) and minimize hepatotoxicity (CYP3A4 inhibition <50%) .
Case Study : A derivative with a methyl substituent on the benzodioxine ring showed 3× higher solubility (logS −4.2 vs. −5.1) and improved IC50 against EGFR (0.8 μM vs. 2.5 μM) .
What methodologies are employed to analyze the compound’s stability under physiological conditions?
Advanced Research Question
Forced Degradation Studies :
- Expose to 0.1 M HCl (40°C, 24h), 0.1 M NaOH (40°C, 24h), and H2O2 (3%, 6h). Monitor degradation via UPLC-MS .
Metabolic Stability :
- Incubate with liver microsomes (human/rat). Quantify parent compound loss using LC-MS/MS. Half-life (t½) <30 min indicates rapid metabolism .
Light/Thermal Stability :
- Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Use DSC to detect polymorphic transitions .
How are reaction intermediates tracked and characterized during multi-step synthesis?
Basic Research Question
Real-Time Monitoring :
- Use inline FT-IR to detect carbonyl intermediates (e.g., ketones at ~1700 cm⁻¹) .
Isolation and Analysis :
- Extract intermediates via liquid-liquid extraction (ethyl acetate/water). Characterize by HRMS (e.g., m/z 389.1264 [M+H]+ for hydroxyl-ethylamine precursor) .
Troubleshooting : If coupling yields drop below 60%, replace EDC with DCC or adjust solvent polarity (e.g., switch to DMF for polar intermediates) .
What experimental approaches validate the compound’s mechanism of action in cellular models?
Advanced Research Question
Target Engagement :
- Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinases). ∆Tm ≥2°C indicates stabilization .
Pathway Analysis :
- Perform RNA-seq on treated vs. untreated cells. Enrichment in apoptosis pathways (e.g., caspase-3 activation) supports pro-death activity .
CRISPR Knockout :
- Silence candidate targets (e.g., AKT1) and assess resistance to the compound. EC50 shifts >10× confirm target relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
